molecular formula C13H9NO2S B2916471 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine CAS No. 775315-02-1

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine

Cat. No.: B2916471
CAS No.: 775315-02-1
M. Wt: 243.28
InChI Key: POWVVEYISURNNE-UHFFFAOYSA-N
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Description

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine is a benzofuran derivative featuring a thiophene-2-carbonyl substituent at the C2 position and an amine group at the C3 position of the benzofuran core. Benzofurans are heterocyclic compounds known for their diverse pharmacological and material science applications due to their aromaticity and structural versatility .

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c14-11-8-4-1-2-5-9(8)16-13(11)12(15)10-6-3-7-17-10/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWVVEYISURNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine typically involves the condensation of thiophene-2-carboxylic acid with 1-benzofuran-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-(Thiophene-2-methanol)-1-benzofuran-3-amine.

    Substitution: Halogenated derivatives or methoxymethyl-protected compounds.

Scientific Research Applications

The applications of "2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine" are not explicitly detailed in the provided search results; however, the search results offer some insight into the properties, synthesis, and related compounds that suggest potential applications of this chemical compound.

Basic Information
2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine, also known as (3-amino-1-benzofuran-2-yl)(2-thienyl)methanone, has the molecular formula C13H9NO2SC_{13}H_9NO_2S . Sigma-Aldrich provides information on this chemical, including its IUPAC name, InChI code, storage temperature, purity, and country of origin . The compound is available as a powder with a purity of 95% .

Potential Applications
While the direct applications of 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine are not specified in the search results, information on related compounds suggests some potential uses:

  • Medicinal Chemistry: Thiophene derivatives, in general, are recognized as important heterocyclic compounds with diverse applications in medicinal chemistry . They exhibit various biological activities, making them useful in the development of anti-inflammatory agents, serotonin antagonists for Alzheimer’s disease treatment, anticancer agents, and anti-atherosclerotic agents .
  • Antimicrobial Activity: Some synthesized thienopyridines derivatives have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative strains .
  • Anticancer Activity: Research indicates that thiophene systems can inhibit tumor cell growth in human tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer .
  • Building Blocks for Synthesis: Thiophene-2-carbohydrazide is used to produce thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives, which have applications in various chemical syntheses .
  • HIF Activation Inhibition: Furan- and thiophene-2-carbonyl amino acid derivatives have been found to inhibit FIH-1, suggesting their potential use in hypoxia-related studies .

Related Research
Other research includes:

  • The synthesis and evaluation of benzo[b]thiophene derivatives .
  • Efficient synthetic reactions using enamines and enamides in chemical synthesis .
  • The synthesis and anticancer activity of ((furan-2-yl)-1,3,4-thiadiazoles .
  • The synthesis, computational chemical study, and antiproliferative activity of thiophene-containing compounds .

Safety Information
2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine has the following safety information :

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P305+P351+P338

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Comparative spectral and analytical

Compound IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Reference
2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine Not reported Not reported
Quinoxaline derivative DR3 1722 (C=O), 1284 (Ar-CF₃) C, 67.15%; H, 4.23%; N, 12.86%
Pyrazolone derivative 4 Not reported Not reported

Insights :

  • The absence of data for the target compound underscores the need for further characterization.
  • Strong carbonyl absorption (1722 cm⁻¹) in DR3 suggests stable conjugation between thiophene and quinoxaline, a feature likely shared with the benzofuran analogue .

Biological Activity

2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in cellular regulation. Notably, it has been identified as an inhibitor of Factor Inhibiting HIF-1 (FIH-1), which plays a crucial role in regulating hypoxia-inducible factor (HIF) pathways. By inhibiting FIH-1, this compound can enhance HIF transcriptional activity, leading to increased expression of genes involved in cellular survival under hypoxic conditions .

MechanismDescription
FIH-1 InhibitionEnhances HIF transcriptional activity under hypoxia .
Antioxidant ActivityScavenges reactive oxygen species, reducing oxidative stress .
Anti-inflammatory EffectsInhibits cyclooxygenase enzymes, reducing inflammation .

Biological Activities and Efficacy

Research has demonstrated that 2-(thiophene-2-carbonyl)-1-benzofuran-3-amine exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies indicate that it can activate apoptotic pathways through the modulation of HIF-related signaling .
  • Antimicrobial Properties : It displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Biological Activity Data

Activity TypeTarget Organism/Cell LineMIC/IC50 Values
AnticancerVarious cancer cell linesIC50 < 10 µM
AntimicrobialStaphylococcus aureusMIC = 0.5 - 8 µM
Escherichia coliMIC = 0.3 - 8.5 µM

Case Studies

Several studies have highlighted the efficacy of 2-(thiophene-2-carbonyl)-1-benzofuran-3-amine in different biological contexts:

  • HIF Activation Study : In a study using SK-N-BE(2)c neuroblastoma cells, the compound significantly enhanced HIF activity under hypoxic conditions, confirming its role as a FIH-1 inhibitor. The luciferase reporter assay demonstrated a marked increase in HIF target gene expression upon treatment with the compound .
  • Antimicrobial Efficacy : A comprehensive screening against various bacterial strains revealed that compounds similar to 2-(thiophene-2-carbonyl)-1-benzofuran-3-amine exhibited potent antimicrobial properties, with some derivatives showing improved activity compared to traditional antibiotics .
  • Anti-inflammatory Research : The compound's ability to inhibit cyclooxygenase enzymes was evaluated, revealing significant anti-inflammatory effects in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(Thiophene-2-carbonyl)-1-benzofuran-3-amine?

Methodological Answer: The synthesis typically involves coupling thiophene-2-carbonyl derivatives with benzofuran-3-amine precursors. A ruthenium-catalyzed C–H activation strategy, as demonstrated for analogous imidazole-thiophene systems, is effective. Key steps include:

  • Thiophene functionalization : Use thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) as electrophiles .
  • Benzofuran coupling : Employ transition-metal catalysts (e.g., Ru) to facilitate regioselective alkylation or acylation at the benzofuran core .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC validation (≥98% purity) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural accuracy:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene carbonyl integration at ~160–170 ppm for C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₉NO₂S: 263.03 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation of the thiophene-benzofuran backbone .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Conduct reactions in anhydrous solvents (e.g., THF, DMF) .
  • Safety : Follow SDS guidelines for PPE (gloves, lab coat) due to potential organ toxicity (data pending; assume precautionary measures) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with DFT-calculated spectra for analogous compounds .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted thiophene precursors) and refine purification protocols .
  • Crystallography : If crystals are obtainable, X-ray diffraction resolves ambiguities in regiochemistry .

Q. What catalytic systems are effective for functionalizing the thiophene moiety?

Methodological Answer:

  • Ru-based catalysts : Enable C3 alkylation of thiophene rings via C–H activation (e.g., [RuCl₂(p-cymene)]₂ with acrylic acid derivatives) .
  • Pd-mediated cross-coupling : Suzuki-Miyaura reactions for introducing aryl/heteroaryl groups at the thiophene 5-position .
  • Electrophilic substitution : Direct bromination or nitration under controlled conditions (low temperature, HNO₃/H₂SO₄) .

Q. How to design experiments to study structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Derivatization : Synthesize analogs with modifications to the benzofuran (e.g., 5- or 6-substituents) or thiophene (e.g., methyl/fluoro groups) .
  • Biological assays : Test antimicrobial activity (MIC assays) or anticancer potency (cell viability assays, e.g., MTT) against standardized cell lines .
  • Computational modeling : Use docking studies to predict interactions with targets (e.g., kinase enzymes) and prioritize synthetic targets .

Q. What strategies resolve contradictions in reaction yields across studies?

Methodological Answer:

  • Parameter optimization : Screen solvents (polar vs. nonpolar), temperatures, and catalyst loadings systematically .
  • Kinetic profiling : Monitor reactions via in situ IR or NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Mechanistic studies : Isotope labeling (e.g., D₂O exchange) or trapping intermediates (e.g., TEMPO for radical pathways) .

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